N-benzyl-2-[2-(furan-2-yl)-4-oxochromen-6-yl]oxyacetamide
Overview
Description
N-benzyl-2-[2-(furan-2-yl)-4-oxochromen-6-yl]oxyacetamide is a complex organic compound that features a unique combination of benzyl, furan, and chromenyl groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[2-(furan-2-yl)-4-oxochromen-6-yl]oxyacetamide typically involves multi-step organic reactions. One common method includes the acylation of N-benzyl-1-(furan-2-yl)methanamine with acetic anhydride, resulting in high yields under mild conditions . The reaction is usually carried out at room temperature for about 10 minutes, making it a convenient and efficient process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of green chemistry can be applied to scale up the synthesis. This includes using eco-friendly reagents, minimizing waste, and optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[2-(furan-2-yl)-4-oxochromen-6-yl]oxyacetamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbonyl group in the chromenyl moiety can be reduced to form corresponding alcohols.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the benzyl group.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the chromenyl moiety.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-benzyl-2-[2-(furan-2-yl)-4-oxochromen-6-yl]oxyacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-[2-(furan-2-yl)-4-oxochromen-6-yl]oxyacetamide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The furan and chromenyl moieties may interact with enzymes and receptors, leading to biological effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-N-(furan-2-ylmethyl)acetamide: Similar in structure but lacks the chromenyl group.
Furan-2-carboxylic acid derivatives: Share the furan ring but differ in other structural aspects.
Uniqueness
N-benzyl-2-[2-(furan-2-yl)-4-oxochromen-6-yl]oxyacetamide is unique due to the presence of both furan and chromenyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-benzyl-2-[2-(furan-2-yl)-4-oxochromen-6-yl]oxyacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO5/c24-18-12-21(20-7-4-10-26-20)28-19-9-8-16(11-17(18)19)27-14-22(25)23-13-15-5-2-1-3-6-15/h1-12H,13-14H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRQWBFJIFGLAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)COC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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